N-(4-ethylphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a carboxamide group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The imidazole ring is a five-membered ring containing two nitrogen atoms, the carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2), and the methoxyphenyl group is a phenyl ring with a methoxy (O-CH3) substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic imidazole and phenyl rings could contribute to its stability .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including compounds similar in structure to the specified molecule, have been extensively reviewed for their antitumor activities. These derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been highlighted for their potential in the development of new antitumor drugs and compounds with diverse biological properties. Their structures are of interest in both drug development and the synthesis of compounds with various biological activities, suggesting potential research applications in cancer treatment and drug design (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
DNA Interaction and Photophysical Properties
The study of bis-benzimidazole compounds, such as Hoechst 33258 and its analogues, which bind strongly to the minor groove of double-stranded DNA, reveals the significance of these compounds in scientific research. These findings have implications for drug design, particularly in targeting specific DNA sequences, and also offer a basis for developing fluorescent DNA stains for use in cell biology, highlighting the versatility of imidazole and benzimidazole derivatives in research applications (Issar, U., & Kakkar, R., 2013).
Synthesis and Transformation for CNS Applications
Research into the conversion of benzimidazoles, imidazothiazoles, and imidazoles into more potent drugs for the Central Nervous System (CNS) suggests another area of application. These compounds' ability to penetrate the CNS for the treatment of neurological disorders underlines the importance of imidazole derivatives in developing treatments for CNS conditions, indicating a broad scope for scientific investigation in neuropharmacology (Saganuwan, S., 2020).
Environmental and Health Applications
The occurrence of parabens, which share a functional group similarity (ester linkage) with the compound of interest, in various environments underscores the importance of studying these compounds' environmental fate and health effects. This area of research has significant implications for public health and environmental science, as it addresses the potential endocrine-disrupting effects of such compounds and their ubiquity in consumer products (Haman, C., Dauchy, X., Rosin, C., & Munoz, J., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(4-ethylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O3/c1-3-21-4-11-25(12-5-21)32-29(35)27-19-33(20-30-27)18-23-6-13-24(14-7-23)31-28(34)17-10-22-8-15-26(36-2)16-9-22/h4-9,11-16,19-20H,3,10,17-18H2,1-2H3,(H,31,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSWVDAOZJWHFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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